

# Spectroscopic data for (S)-(+)-2-Octanol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: (S)-(+)-2-Octanol  
CAS No.: 6169-06-8  
Cat. No.: B1225365

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## Spectroscopic Data for (S)-(+)-2-Octanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-2-Octanol**, a chiral secondary alcohol with applications in the flavor and fragrance industry, as well as in chemical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-(+)-2-Octanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.80	sextet	1H	H-2
~1.68	broad s	1H	OH
~1.51 - 1.18	m	10H	H-3, H-4, H-5, H-6, H-7
~1.18	d	3H	H-1
~0.89	t	3H	H-8

<sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~68.3	C-2
~39.4	C-3
~31.8	C-5
~29.3	C-6
~25.8	C-4
~23.5	C-1
~22.6	C-7
~14.1	C-8

## Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

Wavenumber (cm <sup>-1</sup> )	Description of Absorption	Functional Group
~3340 (broad)	Strong, broad absorption	O-H stretch (alcohol)
~2925	Strong, sharp absorption	C-H stretch (alkane)
~2855	Strong, sharp absorption	C-H stretch (alkane)
~1465	Medium absorption	C-H bend (alkane)
~1375	Medium absorption	C-H bend (alkane)
~1110	Strong absorption	C-O stretch (secondary alcohol)

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
130	< 1	[M] <sup>+</sup> (Molecular Ion)
115	~5	[M-CH <sub>3</sub> ] <sup>+</sup>
87	~10	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
73	~20	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
59	~40	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
45	100	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **(S)-(+)-2-Octanol** (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: ~12 ppm.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 512-1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1.5 s.
- Spectral Width: ~200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the residual CDCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C NMR.

## Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat **(S)-(+)-2-Octanol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.<sup>[1]</sup>

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .<sup>[2]</sup>
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16.
- Mode: Transmittance or Absorbance.

Procedure:

- A background spectrum of the empty spectrometer is recorded.
- The prepared salt plate "sandwich" containing the sample is placed in the sample holder.
- The sample spectrum is recorded. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

## Mass Spectrometry (MS)

Sample Introduction: A small amount of **(S)-(+)-2-Octanol** is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected onto a GC column for separation prior to ionization. For a volatile liquid, direct introduction can be achieved by heating the sample to generate sufficient vapor pressure.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Acquisition Parameters:

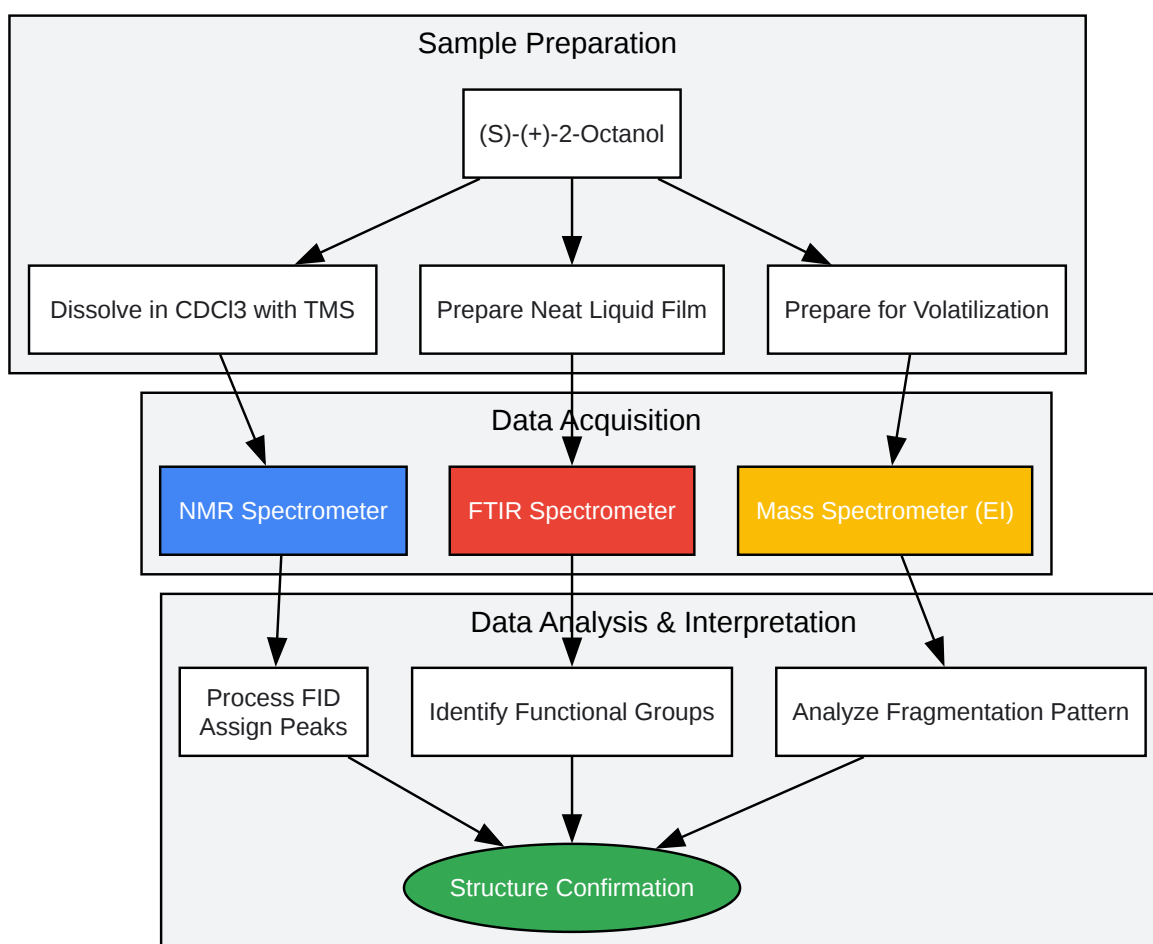
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: ~200-250 °C.
- Mass Range: m/z 40-200.

- Scan Speed: ~1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The relative intensities of the fragment ions are calculated with respect to the base peak (the most intense peak in the spectrum).

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-2-Octanol**.



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Caption: General workflow for spectroscopic analysis.

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## References

- [1. orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- [2. ursinus.edu](http://ursinus.edu) [ursinus.edu]
- To cite this document: BenchChem. [Spectroscopic data for (S)-(+)-2-Octanol (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec)

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